molecular formula C7H9BrN6 B15242943 4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15242943
M. Wt: 257.09 g/mol
InChI Key: CFAZJPBGOGVSFK-UHFFFAOYSA-N
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Description

4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-methyl-2H-1,2,3-triazole-4-carbaldehyde under basic conditions to form the desired compound . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The triazole and pyrazole rings can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound.

Scientific Research Applications

4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, triazole-containing compounds are known to inhibit enzymes like cytochrome P450 .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
  • 4-Iodo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
  • 4-Fluoro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine

Uniqueness

4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds. Additionally, the combination of pyrazole and triazole rings provides a unique scaffold for drug development.

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

4-bromo-1-[(2-methyltriazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C7H9BrN6/c1-13-10-2-5(11-13)3-14-4-6(8)7(9)12-14/h2,4H,3H2,1H3,(H2,9,12)

InChI Key

CFAZJPBGOGVSFK-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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